

Solubility Profile of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-3-pyridinecarbonitrile

Cat. No.: B089342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **5-Amino-3-pyridinecarbonitrile** (also known as 5-aminonicotinonitrile), a key building block in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes qualitative solubility information based on available data for the compound and its structural analogs. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. To aid researchers in the early stages of drug discovery, a logical workflow for compound characterization is presented. Finally, the potential biological significance of this scaffold is discussed by examining the roles of related aminopyridinecarbonitrile derivatives in key signaling pathways.

Introduction

5-Amino-3-pyridinecarbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile precursor for the synthesis of more complex molecules.^[1] Its chemical structure, featuring an amino group and a cyano group on a pyridine ring, suggests it may exhibit moderate solubility in polar solvents.^[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its application in synthetic chemistry, formulation development, and various biological assays. This guide aims to provide the most current and relevant information on its solubility characteristics.

Solubility of 5-Amino-3-pyridinecarbonitrile

Direct quantitative solubility data for **5-Amino-3-pyridinecarbonitrile** is not readily available in peer-reviewed literature. However, based on its chemical structure and information on structurally similar compounds, a qualitative assessment of its solubility can be made. The presence of both a hydrogen-bond-donating amino group and a polar cyano group, combined with the aromatic pyridine ring, suggests a degree of solubility in a range of organic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of **5-Amino-3-pyridinecarbonitrile** and its analogs in common laboratory solvents. This information is inferred from data on related pyridinecarbonitrile compounds.

Solvent	Chemical Formula	Polarity	Expected Solubility of 5-Amino-3-pyridinecarbonitrile
Water	H ₂ O	High	Low to Moderate
Ethanol	C ₂ H ₅ OH	High	Soluble
Methanol	CH ₃ OH	High	Soluble
Acetone	C ₃ H ₆ O	Medium	Soluble
Acetonitrile	C ₂ H ₃ N	Medium	Moderate
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	High	Soluble
Dimethylformamide (DMF)	C ₃ H ₇ NO	High	Soluble
Dichloromethane (DCM)	CH ₂ Cl ₂	Medium	Sparingly Soluble
Diethyl Ether	(C ₂ H ₅) ₂ O	Low	Low to Insoluble
Hexanes	C ₆ H ₁₄	Low	Insoluble

This table is based on qualitative information for **5-Amino-3-pyridinecarbonitrile** and solubility data for structurally related compounds.

Experimental Protocol for Solubility Determination

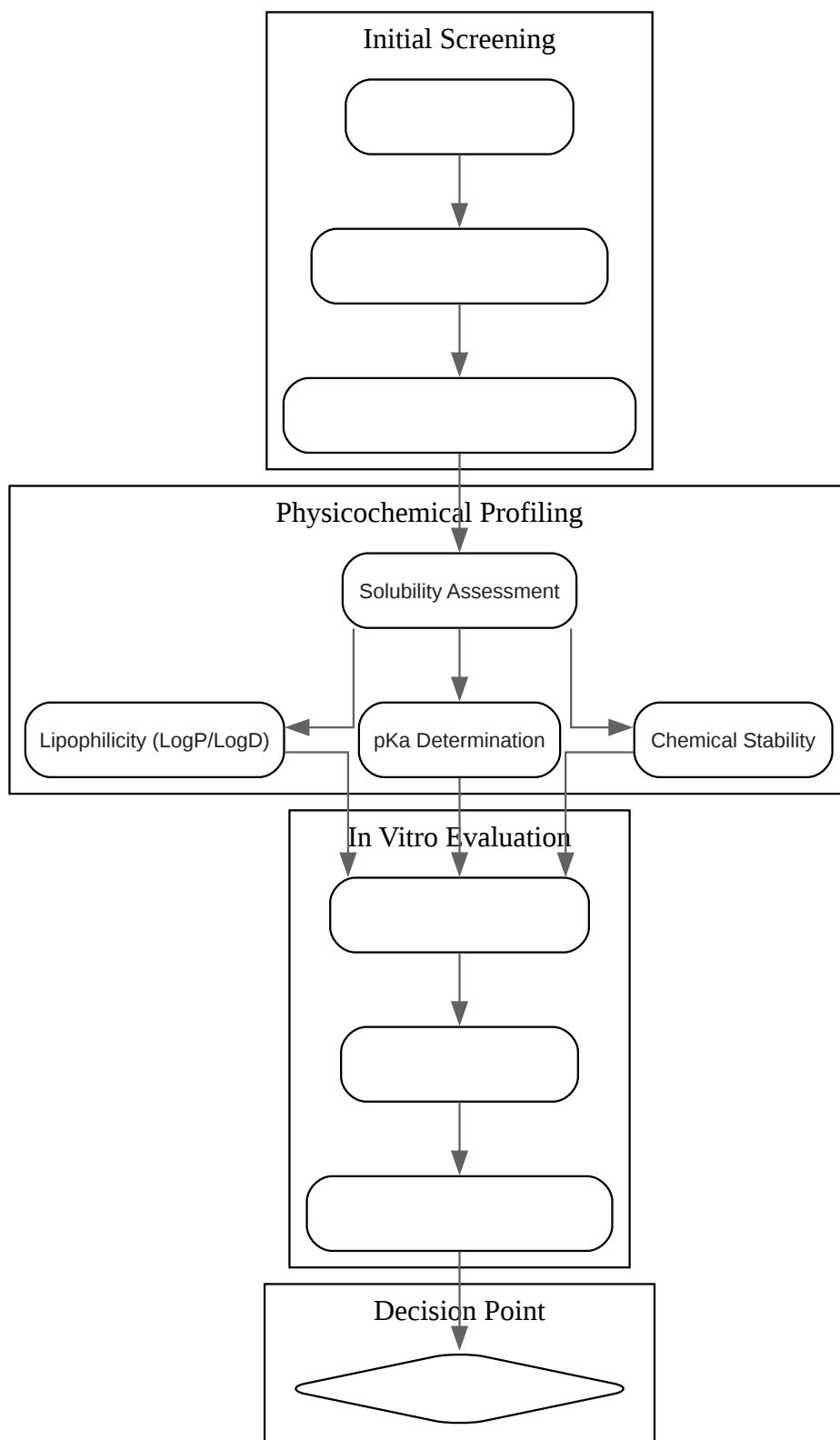
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials

- **5-Amino-3-pyridinecarbonitrile** (solid)
- Selected solvents (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- Volumetric flasks
- UV-Vis spectrophotometer or HPLC system


Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **5-Amino-3-pyridinecarbonitrile** to a glass vial.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation:
 - After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter an aliquot of the supernatant through a syringe filter.
- Analysis:
 - Prepare a series of standard solutions of **5-Amino-3-pyridinecarbonitrile** of known concentrations in the same solvent.
 - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
 - Dilute the saturated sample solution as necessary to fall within the linear range of the calibration curve.
 - Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
- Calculation:
 - Calculate the solubility of **5-Amino-3-pyridinecarbonitrile** in the chosen solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L,

mg/mL, or mol/L.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a new chemical entity in a drug discovery setting, where solubility assessment is a critical early step.

[Click to download full resolution via product page](#)

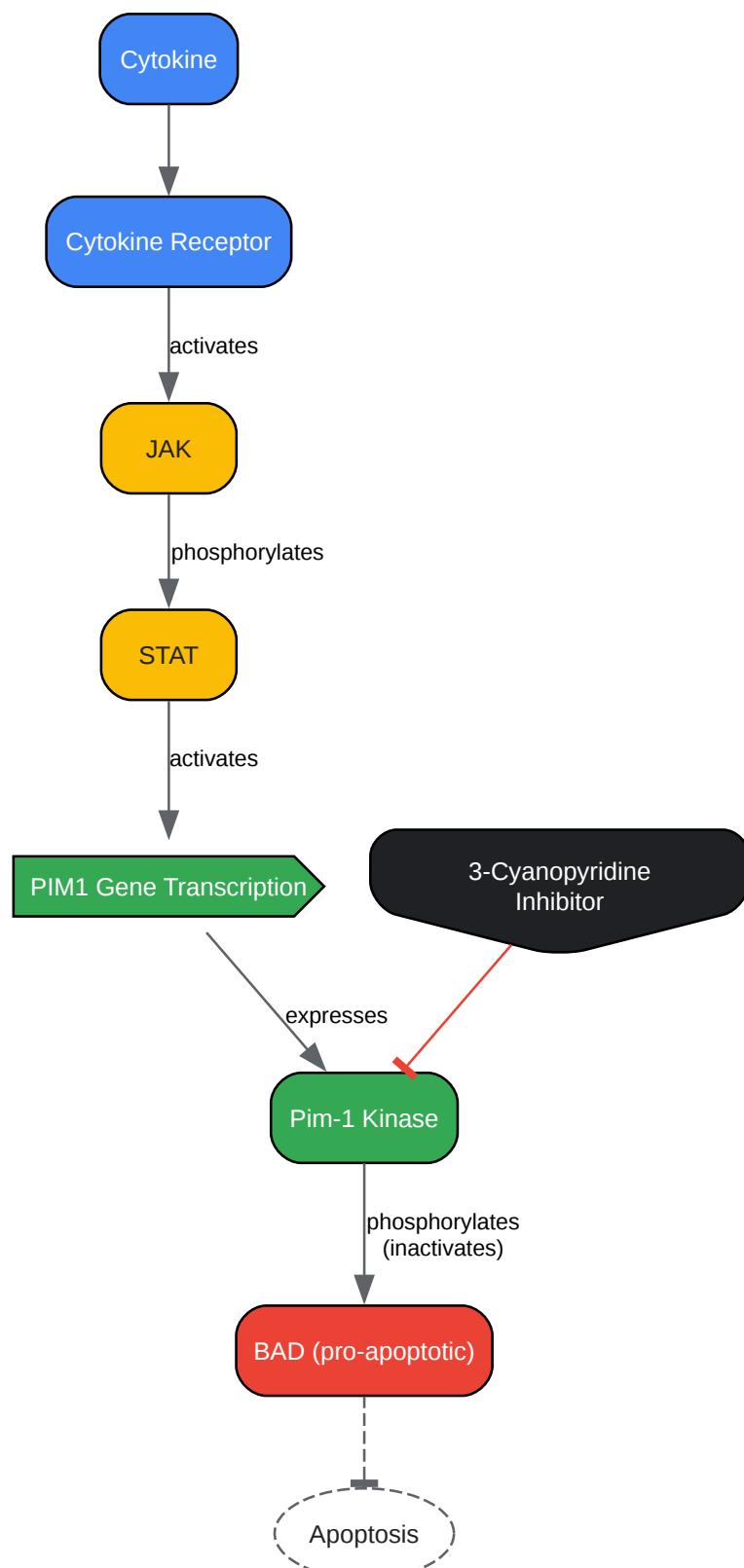
Caption: A logical workflow for the initial characterization of a novel chemical compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of **5-Amino-3-pyridinecarbonitrile** is not extensively documented, the aminopyridinecarbonitrile scaffold is present in molecules with significant pharmacological activities, making it a valuable starting point for drug discovery.

Adenosine A2B Receptor Agonism

Derivatives of amino-3,5-dicyanopyridine have been identified as agonists of the human adenosine A2B receptor. The adenosine A2B receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to Gs, Gi, and Gq proteins.[6][7] This promiscuous coupling allows it to trigger multiple downstream signaling cascades. The Gs-mediated pathway, a prominent signaling route for the A2B receptor, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes like inflammation and angiogenesis.[6][8][9]



[Click to download full resolution via product page](#)

Caption: Simplified Gs-mediated signaling pathway of the Adenosine A2B Receptor.

Pim-1 Kinase Inhibition

Certain 3-cyanopyridine-based compounds have been shown to be inhibitors of Pim-1 kinase. [10] Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is often overexpressed in various cancers.[10][11][12][13][14] The signaling pathway involving Pim-1 is often initiated by cytokines that activate the JAK/STAT pathway.[10] Activated STAT proteins then promote the transcription of the PIM1 gene. Pim-1 kinase, in turn, phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[12][13][14]

[Click to download full resolution via product page](#)

Caption: Pim-1 kinase signaling pathway and the point of inhibition by 3-cyanopyridine derivatives.

Conclusion

While quantitative solubility data for **5-Amino-3-pyridinecarbonitrile** remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its likely solubility characteristics in common laboratory solvents. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values. Furthermore, the exploration of the biological relevance of the aminopyridinecarbonitrile scaffold highlights its potential as a valuable starting point for the development of novel therapeutics targeting key signaling pathways in diseases such as cancer and inflammatory conditions. Further research into the physicochemical and biological properties of **5-Amino-3-pyridinecarbonitrile** is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13600-47-0: 5-AMINO-3-PYRIDINECARBONITRILE [cymitquimica.com]
- 2. enamine.net [enamine.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 14. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 5-Amino-3-pyridinecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089342#solubility-of-5-amino-3-pyridinecarbonitrile-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com